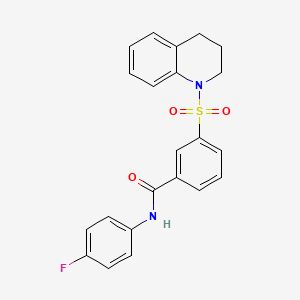![molecular formula C19H18N2O5S B3446732 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3446732.png)
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide
Overview
Description
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide, also known as FMSB, is a chemical compound that has been widely studied for its potential applications in scientific research. FMSB is a benzamide derivative that has a sulfonyl group and a furanyl group attached to the benzene ring. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide involves binding to the extracellular domain of ion channels, thereby blocking the flow of ions through the channel. This results in a decrease in the electrical activity of the cell, which can be measured using electrophysiological techniques.
Biochemical and Physiological Effects:
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been found to have a range of biochemical and physiological effects. In addition to its effects on ion channels, 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. It has also been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more targeted manner. However, one limitation of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide is that it may not be effective in all types of cells or tissues, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide. One area of interest is in the development of new ion channel inhibitors based on the structure of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide. Another potential direction is in the study of the physiological effects of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide in vivo, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide and its effects on different types of ion channels and enzymes.
Scientific Research Applications
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the study of ion channels, which are proteins that are involved in the transport of ions across cell membranes. 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been shown to selectively inhibit certain types of ion channels, making it a useful tool for studying their function.
properties
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-17-10-9-14(19(22)21-15-6-3-2-4-7-15)12-18(17)27(23,24)20-13-16-8-5-11-26-16/h2-12,20H,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYHGZEAOIQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Furan-2-ylmethyl)-sulfamoyl]-4-methoxy-N-phenyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3446664.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-N-phenyl-2-thiophenecarboxamide](/img/structure/B3446725.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
![3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3446740.png)
![4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3446741.png)

![N-(4-fluorophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3446750.png)